TFB-TBOA (hydrate)
Description
Overview of Glutamate (B1630785) Homeostasis and Excitatory Amino Acid Transporters (EAATs) in the Central Nervous System
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in fundamental brain functions such as learning, memory, and synaptic plasticity nih.govmdpi.comnih.govuzh.ch. The precise regulation of glutamate concentration in the synaptic cleft is paramount for ensuring faithful synaptic transmission and preventing excitotoxicity – a process where excessive stimulation leads to neuronal cell death mdpi.comnih.govuzh.ch. This crucial balance, known as glutamate homeostasis, is primarily maintained by a family of five excitatory amino acid transporters (EAATs), namely EAAT1 through EAAT5 nih.govmdpi.comnih.govuzh.chaimspress.comfrontiersin.orgnih.govfrontiersin.orgtocris.com.
These transporters are expressed in specific cell types and brain regions: EAAT1 and EAAT2 are predominantly located on astrocytes, acting as the main glutamate clearance mechanisms in the CNS nih.govfrontiersin.orgtocris.commdpi.comnih.gov. EAAT3 is primarily found on neurons, while EAAT4 is localized to cerebellar Purkinje cells, and EAAT5 is predominantly expressed in the retina nih.govfrontiersin.orgtocris.commdpi.com. EAATs function as secondary active transporters, utilizing the electrochemical gradients of sodium (Na+) and potassium (K+) ions to transport glutamate into cells nih.govaimspress.comfrontiersin.orgfrontiersin.orgjneurosci.org. Beyond their transport function, EAATs can also mediate anion conductance, influencing neuronal excitability aimspress.comfrontiersin.orgjneurosci.org. Dysregulation or dysfunction of EAATs has been implicated in a wide array of neurological and psychiatric disorders, including stroke, epilepsy, amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Parkinson's disease, and depression, highlighting their critical role in brain health nih.govmdpi.comnih.gov.
Historical Context of L-Threo-Beta-Benzyloxyaspartate (TBOA) Analogs Development and the Emergence of TFB-TBOA (hydrate) as a High-Affinity Research Probe
The study of glutamate transporters and their physiological roles has been significantly advanced by the development of specific pharmacological tools. DL-threo-beta-Benzyloxyaspartate (DL-TBOA) was among the early potent blockers identified, capable of inhibiting all subtypes of excitatory amino acid transporters nih.govmedchemexpress.commedchemexpress.comresearchgate.net. However, the need for more refined probes with enhanced potency and selectivity led to the development of novel L-TBOA analogs.
A significant advancement in this area was the synthesis and characterization of (2S,3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate, commonly known as TFB-TBOA nih.gov. This compound, featuring a trifluoromethyl group, demonstrated markedly improved potency and affinity for EAATs compared to its predecessors nih.govsmolecule.com. TFB-TBOA rapidly emerged as a high-affinity research probe due to its ability to potently inhibit glutamate transporter activity, particularly at the astrocytic EAAT1 and EAAT2 subtypes nih.govmedchemexpress.comsmolecule.comtocris.commedchemexpress.combio-techne.combertin-bioreagent.comrndsystems.combiocrick.com. This enhanced pharmacological profile positioned TFB-TBOA (hydrate) as an indispensable tool for dissecting the complex mechanisms of glutamatergic neurotransmission.
Significance of TFB-TBOA (hydrate) in Elucidating Cellular and Synaptic Mechanisms of Glutamatergic Neurotransmission
TFB-TBOA (hydrate) has proven to be exceptionally valuable in unraveling the intricate cellular and synaptic mechanisms governing glutamatergic neurotransmission. Its primary mechanism of action involves the potent inhibition of glutamate uptake by blocking EAATs smolecule.commedchemexpress.com. Research has established TFB-TBOA as a highly potent inhibitor, with reported IC50 values for blocking glutamate uptake varying across different EAAT subtypes.
Table 1: Potency of TFB-TBOA (hydrate) Against EAAT Subtypes
(Note: IC50 values represent the concentration of TFB-TBOA required to inhibit 50% of the transporter's activity. Values can vary slightly depending on the experimental system and assay used.)
Crucially, TFB-TBOA exhibits selectivity for EAAT1 and EAAT2 over EAAT4 and EAAT5 tocris.combio-techne.combertin-bioreagent.comrndsystems.combiocrick.comlabome.com. Furthermore, at concentrations like 10 µM, it does not significantly affect other neurotransmitter transporters or receptors, including those for choline, dopamine (B1211576), GABA, norepinephrine, and serotonin (B10506) tocris.combio-techne.combertin-bioreagent.comrndsystems.comlabome.com. This high degree of selectivity allows researchers to specifically target glial glutamate transport.
The differential affinity of TFB-TBOA for EAAT subtypes, being significantly more potent against glial EAAT1/2 than neuronal EAAT3, enables the discrimination between glial and neuronal glutamate transport contributions in complex neural circuits unil.ch. This capability is vital for understanding how different cell types manage synaptic glutamate levels. TFB-TBOA has been instrumental in studies investigating the impact of glutamate transporter inhibition on synaptic plasticity, neuronal excitability, and the mechanisms underlying neurological disorders nih.govsmolecule.com. For instance, it has been used to explore the role of nucleus accumbens (NAc) glutamate in cocaine self-administration researchgate.net. Importantly, TFB-TBOA has been shown not to alter the passive membrane electrical properties or excitability of cortical neurons at effective concentrations, further underscoring its utility as a specific pharmacological tool unil.ch. While its potent inhibition of glutamate uptake can lead to elevated extracellular glutamate and, in vivo, induce convulsions in mice nih.govsmolecule.combertin-bioreagent.com, these effects also provide insights into the consequences of impaired glutamate clearance.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H19F3N2O7 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]butanedioic acid;hydrate |
InChI |
InChI=1S/C19H17F3N2O6.H2O/c20-19(21,22)12-6-4-11(5-7-12)16(25)24-13-3-1-2-10(8-13)9-30-15(18(28)29)14(23)17(26)27;/h1-8,14-15H,9,23H2,(H,24,25)(H,26,27)(H,28,29);1H2/t14-,15-;/m0./s1 |
InChI Key |
BGQSOHVMCTUIIO-YYLIZZNMSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O.O |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)COC(C(C(=O)O)N)C(=O)O.O |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Foundations for Tfb Tboa Hydrate Activity
Development of Asymmetric Synthesis Routes for TFB-TBOA (hydrate) and its Defined Stereoisomers
The synthesis of TFB-TBOA and its analogs presents a significant challenge due to the requirement for specific stereochemical configurations at vicinal chiral centers, particularly the l-threo configuration nih.gov. Traditional chemical synthesis routes for TFB-TBOA have historically been lengthy and complex acs.orgnih.gov. However, advancements have led to more efficient stereoselective synthesis strategies. One notable development is a route that allows for the stereoselective synthesis of all four stereoisomers of TFB-TBOA in a significantly reduced number of steps compared to previously published methods acs.orgsemanticscholar.org. This progress enables the detailed investigation of how different stereoisomers interact with EAAT subtypes acs.org. The development of these asymmetric routes is crucial for producing specific enantiomers and diastereomers for pharmacological evaluation and for understanding the stereochemical requirements for potent EAAT inhibition acs.orgsemanticscholar.org.
Application of Chemoenzymatic Approaches in the Efficient Production of Stereochemically Pure TFB-TBOA (hydrate)
Chemoenzymatic strategies have emerged as highly effective methods for the efficient and stereoselective synthesis of TFB-TBOA and related compounds researchgate.netd-nb.inforsc.org. These approaches leverage the high specificity and catalytic power of enzymes to achieve stereochemical purity that is often difficult to attain through purely chemical means researchgate.netd-nb.info. For instance, an optimized mutant of methylaspartate ammonia (B1221849) lyase (MAL) has been employed to stereoselectively aminate 2-(benzyloxy)fumaric acid, yielding the crucial chiral building block (2S,3S)-2-amino-3-(benzyloxy)succinic acid d-nb.infocore.ac.uk. This chemoenzymatic route provides access to enantiomerically and diastereomerically pure l-TFB-TBOA at multigram scales, offering a more step-economic and efficient alternative to traditional chemical synthesis researchgate.netd-nb.inforsc.org. The use of such biocatalysts is instrumental in producing stereochemically pure aspartate derivatives with large aryloxy substituents, enabling the preparation of compounds with strong inhibitory activities against EAAT subtypes d-nb.info.
Characterization of Stereoisomeric Forms of TFB-TBOA and their Differential Interactions with EAAT Subtypes
A comprehensive understanding of TFB-TBOA's activity requires the characterization of its individual stereoisomers and their distinct interactions with the various EAAT subtypes (EAAT1-5) acs.orgsemanticscholar.org. Research has focused on synthesizing all four stereoisomers of TFB-TBOA to assess their inhibitory activity and isoform selectivity acs.orgsemanticscholar.org. Studies have revealed that the stereochemical configuration significantly influences the potency and selectivity of these compounds towards different EAAT subtypes acs.orgnih.govsemanticscholar.org. For example, the l-threo configuration is essential for potent EAAT1-4 inhibitory activities nih.govd-nb.info. By characterizing these stereoisomers, researchers can elucidate the precise molecular recognition events occurring at the EAAT binding sites, which is vital for designing more selective therapeutic agents acs.orgsemanticscholar.org.
Structure-Activity Relationship (SAR) Studies Guiding TFB-TBOA (hydrate) Analog Development
Structure-activity relationship (SAR) studies are fundamental in guiding the development of novel TFB-TBOA analogs with improved potency, selectivity, or other desirable pharmacological properties researchgate.net. These studies systematically investigate how modifications to the TFB-TBOA molecular structure impact its interaction with EAATs researchgate.net. For instance, the incorporation of substituents on the phenyl ring of TFB-TBOA has led to the identification of potent EAAT inhibitors nih.gov. SAR investigations have also explored the effects of different substitutions at the C'-3 position of the indole (B1671886) ring, revealing that certain analogs exhibit preferential inhibition of specific EAAT subtypes researchgate.netnih.gov. Furthermore, comparisons between different stereoisomers and related aspartate derivatives have confirmed that the threo configuration is crucial for EAAT inhibitory activities nih.govd-nb.infoacs.org. These SAR insights are instrumental in designing next-generation EAAT modulators for therapeutic applications researchgate.net.
Compound List:
TFB-TBOA: (2S,3S)-2-amino-3-((3-(4-(trifluoromethyl)benzamido)benzyl)oxy)succinic acid
TBOA: 3-benzyloxyaspartate
EAATs: Excitatory Amino Acid Transporters
Pharmacological Characterization of Tfb Tboa Hydrate in Preclinical Models
Quantitative Assessment of EAAT Subtype Affinity and Selectivity
The efficacy of TFB-TBOA as a pharmacological tool stems from its precise interactions with different EAAT subtypes, allowing researchers to dissect their specific contributions to neuronal function and dysfunction.
Half-Maximal Inhibitory Concentration (IC50) Determination for EAAT1, EAAT2, and EAAT3
TFB-TBOA exhibits potent inhibitory activity against the primary glial EAAT subtypes, EAAT1 and EAAT2, as well as the neuronal EAAT3. Studies utilizing uptake assays in cells transiently expressing these transporters have established its half-maximal inhibitory concentrations (IC50 values). These values highlight TFB-TBOA's high potency, particularly against EAAT1 and EAAT2, making it a superior inhibitor compared to its predecessor, L-TBOA axonmedchem.commedchemexpress.comcaymanchem.comnih.govcapes.gov.brunil.ch.
| EAAT Subtype | IC50 (nM) |
| EAAT1 | 22 |
| EAAT2 | 17 |
| EAAT3 | 300 |
Note: IC50 values are derived from uptake assays using cells transiently expressing EAATs, as reported in Shimamoto et al. (2004) and cited by various sources axonmedchem.commedchemexpress.comcaymanchem.comnih.govcapes.gov.brunil.ch.
Specificity Analysis Against Diverse Neurotransmitter Transporters and Receptors
A key attribute of TFB-TBOA is its high specificity for EAATs. Comprehensive evaluations have shown that TFB-TBOA does not significantly affect the function of a wide array of other critical neurotransmitter transporters and receptors, including those involved in cholinergic, dopaminergic, GABAergic, noradrenergic, and serotonergic systems, even at concentrations of 10 µM caymanchem.comnih.govcapes.gov.brtocris.com. This lack of off-target activity is crucial for its utility as a research tool, ensuring that observed effects are attributable to the modulation of glutamate (B1630785) transport rather than broader neurochemical interference.
Elucidation of Molecular Mechanisms of EAAT Inhibition by TFB-TBOA (hydrate)
The precise manner in which TFB-TBOA interacts with EAATs has been investigated through electrophysiological and biochemical methods, revealing its mechanism of action at a molecular level.
Competitive Inhibition vs. Allosteric Modulation of Glutamate Transport
TFB-TBOA functions as a competitive inhibitor of glutamate transport nih.govcapes.gov.brunil.chnih.govbiorxiv.orgelifesciences.orgfrontiersin.orgfrontiersin.orgbiorxiv.org. It binds to the substrate binding site of the EAATs, directly competing with glutamate and other aspartate analogs for transporter occupancy nih.govbiorxiv.orgelifesciences.orgbiorxiv.org. This competitive binding mechanism is distinct from allosteric modulators, which bind to a different site on the transporter, and has been supported by structural studies showing TFB-TBOA localized in the orthosteric binding pocket of EAAT1 nih.govbiorxiv.orgbiorxiv.org. The strong binding affinity of TFB-TBOA contributes to its potent and often less reversible inhibition compared to other TBOA derivatives nih.govcapes.gov.brunil.ch.
Impact on Substrate-Coupled Ion Fluxes and Uncoupled Anion Conductance
As an inhibitor of glutamate transport, TFB-TBOA directly impacts the electrophysiological consequences of transporter activity. It effectively blocks the transport-associated currents generated by the translocation of glutamate and coupled ions (sodium and potassium) through the EAATs nih.govcapes.gov.broup.com. Furthermore, TFB-TBOA has been shown to inhibit substrate-induced elevations in intracellular sodium (Na⁺ᵢ) unil.ch. Competitive inhibitors like TFB-TBOA are also understood to affect leak anion conductance, a phenomenon not observed with some non-competitive inhibitors, underscoring the specific nature of its interaction with the transporter's core function nih.gov. The inhibition of these coupled fluxes and conductances by TFB-TBOA highlights its role in disrupting the normal electrochemical gradients maintained by EAATs.
Compound List:
TFB-TBOA (hydrate)
Glutamate
D-aspartate
L-aspartate
EAAT1 (Excitatory Amino Acid Transporter 1)
EAAT2 (Excitatory Amino Acid Transporter 2)
EAAT3 (Excitatory Amino Acid Transporter 3)
EAAT4 (Excitatory Amino Acid Transporter 4)
EAAT5 (Excitatory Amino Acid Transporter 5)
L-TBOA (DL-threo-beta-benzyloxyaspartate)
UCPH-101
GABA (gamma-aminobutyric acid)
Norepinephrine
Choline
Investigations into the Binding Kinetics and Conformational Dynamics of EAATs in the Presence of TFB-TBOA (hydrate)
TFB-TBOA (hydrate) is recognized as a potent and selective inhibitor of excitatory amino acid transporters (EAATs), with significant implications for understanding their functional mechanisms. Research into its interaction with these transporters has elucidated key aspects of its binding kinetics and the resultant conformational changes.
Binding Affinity and Potency: TFB-TBOA (hydrate) demonstrates high affinity for specific EAAT subtypes, particularly EAAT1 and EAAT2. In uptake assays utilizing cells expressing various EAAT subtypes, TFB-TBOA (hydrate) exhibits potent inhibitory activity. For instance, its half-maximal inhibitory concentration (IC50) values against EAAT1 and EAAT2 are in the low nanomolar range, typically around 22 nM and 17 nM, respectively nih.govcaymanchem.comtocris.combertin-bioreagent.commedchemexpress.com. It displays a lower potency against EAAT3, with IC50 values around 300 nM nih.govcaymanchem.comtocris.combertin-bioreagent.commedchemexpress.com. Studies on archaeal homologs, such as GltPh, have provided more direct binding kinetic data, with a reported dissociation constant (KD) of 3.8 μM for TFB-TBOA binding to the inward-facing state (IFS) in the presence of sodium ions nih.gov. This high affinity underscores its suitability for ligand-binding assays and its strong interaction with the transporter complex researchgate.net.
Kinetic Characteristics and Conformational Arrest: The kinetic profile of TFB-TBOA (hydrate) differs from that of other inhibitors like L-TBOA, a difference attributed to its strong binding affinity nih.govresearchgate.net. TFB-TBOA exhibits a notable preference for the outward-facing conformation (OFS) of the transporters biorxiv.org. Structural and functional studies indicate that TFB-TBOA (hydrate) functions by binding to the outward-facing conformation of EAATs and arresting the movement of the intracellular hairpin 2 (HP2) loop. This arrest occurs in an open state, effectively preventing the binding of sodium ions and subsequent critical conformational rearrangements necessary for transport nih.govportlandpress.com. The non-amino acid moiety of TFB-TBOA is specifically implicated in inhibiting the movement of the HP2 loop within the transporter nih.gov. This mechanism leads to a stabilization of an outward-facing state where the transport domain is significantly displaced, adopting a conformation with a larger angle relative to the membrane normal nih.gov. While TFB-TBOA acts as a competitive inhibitor by binding to the substrate-binding site, its effect on the HP2 loop movement distinguishes its precise inhibitory mechanism nih.gov.
Data Table: Inhibitory Potency of TFB-TBOA (hydrate) on EAAT Subtypes
| EAAT Subtype | IC50 (nM) | Reference(s) |
| EAAT1 | 22 | nih.govcaymanchem.comtocris.combertin-bioreagent.commedchemexpress.com |
| EAAT2 | 17 | nih.govcaymanchem.comtocris.combertin-bioreagent.commedchemexpress.com |
| EAAT3 | 300 | nih.govcaymanchem.comtocris.combertin-bioreagent.commedchemexpress.com |
| GltPh (IFS) | KD = 3.8 μM | nih.gov |
Note: IC50 values represent the concentration of the inhibitor required to reduce the transporter's activity by 50%. KD represents the dissociation constant, indicating binding affinity.
Compound List:
TFB-TBOA (hydrate)
L-TBOA
GltPh
EAAT1
EAAT2
EAAT3
In Vitro Research Applications of Tfb Tboa Hydrate
Utilization in Heterologous Expression Systems for Comprehensive EAAT Functional Studies
TFB-TBOA (hydrate) serves as a key pharmacological tool in heterologous expression systems to dissect the specific functions of different EAAT subtypes. By expressing EAATs in cell lines or Xenopus laevis oocytes, researchers can precisely measure transporter activity and inhibition.
Electrophysiological recordings in Xenopus laevis oocytes expressing specific EAAT subtypes have been instrumental in characterizing transporter currents and the effects of inhibitors like TFB-TBOA (hydrate). Studies have shown that TFB-TBOA (hydrate) effectively inhibits L-glutamate- and L-aspartate-induced currents in oocytes expressing EAATs bertin-bioreagent.comcaymanchem.comnih.gov. This inhibition demonstrates the compound's ability to block the transport-associated ion fluxes mediated by these transporters. For instance, TFB-TBOA (hydrate) has been shown to reduce glutamate-induced currents, indicating a prevention of transport without significantly altering the maximum current amplitude, suggesting a competitive blocking mechanism nih.gov.
Mammalian cell lines engineered to express specific EAATs are widely used for biochemical and functional assays. TFB-TBOA (hydrate) has demonstrated high potency in these systems. In COS-1 cells expressing EAAT1 and EAAT2, TFB-TBOA (hydrate) exhibits low nanomolar IC50 values for inhibiting glutamate (B1630785) uptake, with reported values of 22 nM for EAAT1 and 17 nM for EAAT2 bertin-bioreagent.comcaymanchem.comtocris.combio-techne.commedchemexpress.comnih.gov. Its selectivity is notable, with a significantly higher IC50 (300 nM) for EAAT3 bertin-bioreagent.comcaymanchem.comtocris.combio-techne.commedchemexpress.com.
In HEK293 cells expressing human EAAT1, 2, and 3, TFB-TBOA (hydrate) showed respective IC50 values of 3.6, 10, and 120 nM, further highlighting its selectivity for EAAT1 and EAAT2 over EAAT3 tocris.combio-techne.com. Similarly, in tsA201 cells expressing rat EAAT4, [³H]-d-Asp uptake was inhibited with an IC50 of 40 nM tocris.combio-techne.com. Fluorescence-based assays, such as those monitoring intracellular sodium ([Na⁺]i) dynamics, have also utilized TFB-TBOA (hydrate) to study transporter activity. For example, it attenuates glutamate-stimulated intracellular sodium elevation in astrocytes with an IC50 of 43 nM tocris.commedchemexpress.comnih.gov.
Table 1: TFB-TBOA (hydrate) Inhibition of EAAT Subtypes in Mammalian Cell Lines
| EAAT Subtype | Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| EAAT1 | COS-1 | [¹⁴C]-Glutamate uptake | 22 | bertin-bioreagent.comcaymanchem.commedchemexpress.comnih.gov |
| EAAT2 | COS-1 | [¹⁴C]-Glutamate uptake | 17 | bertin-bioreagent.comcaymanchem.commedchemexpress.comnih.gov |
| EAAT3 | COS-1 | [¹⁴C]-Glutamate uptake | 300 | bertin-bioreagent.comcaymanchem.com |
| EAAT1 (h) | HEK293 | [³H]-Glutamate uptake | 3.6 | tocris.combio-techne.com |
| EAAT2 (h) | HEK293 | [³H]-Glutamate uptake | 10 | tocris.combio-techne.com |
| EAAT3 (h) | HEK293 | [³H]-Glutamate uptake | 120 | tocris.combio-techne.com |
| EAAT4 (rat) | tsA201 | [³H]-d-Asp uptake | 40 | tocris.combio-techne.com |
Mechanistic Investigations in Primary Glial Cell Cultures
Primary glial cell cultures, particularly astrocytes, are essential for studying glutamate homeostasis in a more physiological context, as astrocytes are the primary sites of glutamate clearance in the brain.
In primary mouse cortical astrocyte cultures, TFB-TBOA (hydrate) has been employed to investigate astrocytic glutamate uptake. The activation of the glial Na⁺-glutamate transport system by glutamate leads to rapid changes in intracellular Na⁺ concentration ([Na⁺]i), which can be monitored using fluorescent probes nih.govunil.ch. TFB-TBOA (hydrate) effectively inhibits these glutamate-evoked [Na⁺]i responses in astrocytes with an IC50 of 43 nM medchemexpress.comnih.govunil.ch. The maximum inhibition of glutamate-evoked [Na⁺]i increase by TFB-TBOA (hydrate) can exceed 80%, although this inhibition is only partly reversible nih.govunil.ch. TFB-TBOA (hydrate) also inhibits [Na⁺]i elevations caused by D-aspartate, a substrate that does not activate ionotropic receptors, further confirming its action on the transporter itself nih.govunil.ch.
Beyond direct inhibition of uptake, TFB-TBOA (hydrate) is used to understand the broader implications of impaired glial glutamate clearance on neurotransmitter dynamics and cellular metabolism. By blocking glial transporters, TFB-TBOA (hydrate) can alter glutamate spillover and influence neuronal activity unil.ch. Studies using TFB-TBOA (hydrate) in astrocyte cultures have confirmed its potent inhibition of synaptically activated transporter currents (STCs) in astrocytes, with an IC50 of 13 nM in rat hippocampal slices, reducing these currents to approximately 10% of control at 100 nM medchemexpress.com. This highlights its utility in dissecting the functional consequences of transporter blockade on synaptic glutamate levels and glial signaling.
Table 2: TFB-TBOA (hydrate) Effects on Astrocytic Glutamate Transport and Sodium Dynamics
| Experimental System | Measured Parameter | Glutamate Concentration | TFB-TBOA (hydrate) IC50 | Maximum Inhibition | Reversibility | Reference(s) |
| Primary Mouse Cortical Astrocytes | [Na⁺]i response amplitude | 200 µM | 43 ± 9 nM | >80% | Partly | nih.govunil.ch |
| Rat Hippocampal Slices (Astrocytes) | STC amplitude | Synaptic stimulation | 13 nM | ~90% (at 100 nM) | Not specified | medchemexpress.com |
Application in Isolated Synaptosomal and Subcellular Fraction Studies
TFB-TBOA (hydrate) is also applied in studies using isolated synaptosomes and subcellular fractions to investigate the specific roles and localization of EAATs. For example, its use in isolated mitochondria studies has shown that it can abolish glutamate-stimulated ATP production, indicating the dependence of this metabolic process on EAAT-mediated glutamate uptake into mitochondria or coupled processes plos.org. While specific details on synaptosomal studies are less emphasized in the provided snippets, the compound's known broad specificity for EAATs makes it a valuable tool for characterizing glutamate transport in these preparations, distinguishing transporter-mediated uptake from other cellular processes.
Compound List
TFB-TBOA (hydrate)
L-glutamate
L-aspartate
D-aspartate
DL-threo-β-benzyloxyaspartate (DL-TBOA)
DL-threo-β-hydroxyaspartate (THA)
L-threo-β-methoxyaspartate (L-TMOA)
N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-l-asparagine (WAY-213613)
HIP-B
UCPH-101
CNQX
NBQX
DL-AP5
Ex Vivo and in Vivo Mechanistic Investigations Employing Tfb Tboa Hydrate
Impact on Synaptic Transmission and Neuronal Excitability in Acute Brain Slices
In the hippocampus, the precise temporal and spatial control of glutamate (B1630785) concentrations in the synaptic cleft is paramount for normal synaptic transmission. Astrocytic glutamate transporters are the primary mechanism for clearing synaptically released glutamate. By blocking these transporters, TFB-TBOA has been shown to significantly alter the characteristics of excitatory postsynaptic currents (EPSCs) in CA1 pyramidal cells.
Investigations have revealed that application of TFB-TBOA prolongs the decay of N-methyl-D-aspartic acid receptor (NMDAR)-mediated EPSCs. nih.gov This effect is attributed to the increased residence time of glutamate in the synaptic cleft, leading to sustained activation of NMDARs. In contrast, the impact on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-mediated EPSCs is more nuanced. Under standard conditions, the rapid desensitization of AMPA receptors masks the effect of prolonged glutamate presence. However, when AMPAR desensitization is pharmacologically reduced with cyclothiazide (B1669527) (CTZ), TFB-TBOA also prolongs the decay of AMPAR-mediated EPSCs. nih.govnih.gov This demonstrates that glial glutamate uptake is crucial for shaping the time course of both NMDA and AMPA receptor-mediated synaptic events.
Effects of TFB-TBOA on EPSC Decay in Hippocampal CA1 Neurons
| Receptor Type | Condition | Effect of TFB-TBOA on EPSC Decay | Reference |
|---|---|---|---|
| NMDAR | Standard | Prolonged | nih.gov |
| AMPAR | Standard | No significant change | nih.govnih.gov |
| AMPAR | + Cyclothiazide (CTZ) | Prolonged | nih.govnih.gov |
The critical role of astrocytic glutamate uptake in preventing neuronal hyperexcitability is starkly demonstrated by the application of TFB-TBOA in acute brain slices. Long-term application of this inhibitor induces spontaneous epileptiform discharges in hippocampal CA1 pyramidal cells, characterized by a continuous depolarization of the membrane potential. nih.govnih.gov
This hyperexcitability is primarily driven by the over-activation of NMDARs due to the accumulation of extracellular glutamate. nih.gov Even when NMDARs are pharmacologically blocked, TFB-TBOA can still induce epileptiform activity, albeit in the presence of CTZ to enhance AMPAR function. nih.govnih.gov This finding underscores the indispensable role of glial transporters in protecting neurons from glutamate receptor-mediated hyperexcitability. The continuous and rapid removal of synaptically released glutamate by astrocytes is, therefore, a fundamental mechanism for maintaining network stability and preventing the emergence of pathological, seizure-like activity.
Role in Astrocytic Regulation of Striatal and Cortical Neurotransmission
TFB-TBOA has been instrumental in uncovering the role of astrocytes in modulating synaptic plasticity, particularly in the dorsolateral striatum. Inhibition of astrocytic glutamate uptake with TFB-TBOA leads to synaptic depression. nih.gov This effect suggests that an elevation in extracellular glutamate, by activating presynaptic or postsynaptic receptors, can reduce neurotransmitter release probability. Interestingly, this TFB-TBOA-induced synaptic depression was found to be blocked by the dopamine (B1211576) D2 receptor antagonist sulpiride, indicating a complex interplay between glutamate homeostasis, astrocytic function, and dopaminergic signaling in the striatum. nih.gov
Furthermore, the application of TFB-TBOA has been shown to facilitate endocannabinoid-mediated long-term depression (LTD) in the striatum. nih.gov This suggests that the increased glutamate signaling resulting from impaired astrocyte function can enhance striatal endocannabinoid signaling, a key mechanism in synaptic plasticity. These studies highlight that astrocytes, through their glutamate transporters, are not passive bystanders but active participants in shaping synaptic strength and communication between neurons.
Summary of TFB-TBOA's Effects on Striatal Neurotransmission
| Effect | Observation | Implication | Reference |
|---|---|---|---|
| Synaptic Transmission | Induces synaptic depression | Elevated extracellular glutamate reduces transmitter release | nih.gov |
| Neuromodulation | Synaptic depression is blocked by a D2 antagonist | Involvement of dopamine signaling in astrocyte-neuron communication | nih.gov |
| Synaptic Plasticity | Facilitates endocannabinoid-mediated LTD | Impaired glutamate uptake enhances endocannabinoid signaling | nih.gov |
Investigations of Neurovascular Coupling Mechanisms using TFB-TBOA (hydrate)
Neurovascular coupling is the process by which local changes in neuronal activity are matched by corresponding changes in cerebral blood flow, a fundamental process for brain health and the basis of fMRI signals. Glutamate transporters are hypothesized to play a significant role in this process.
In vivo studies using multiphoton imaging of cortical arterioles in mice have provided direct evidence for the involvement of glutamate transport in neurovascular coupling. nih.govnih.gov The application of a selective glutamate transport substrate, L-THA, which activates the transporters, was found to evoke significant arteriole dilation. nih.govnih.gov Crucially, this dilation was blocked by the co-application of TFB-TBOA. nih.govnih.gov This finding demonstrates that the activation of glutamate transport is sufficient to increase arteriole diameter and that this process is a key component of the neurovascular response. By inhibiting the transporters, TFB-TBOA effectively uncouples the neuronal signal (glutamate) from the vascular response (dilation), providing strong evidence for the direct role of astrocytic glutamate uptake in regulating local blood flow.
Influence on Arteriole Diameter and Regional Blood Flow Regulation in Cortical Microvasculature
The intrinsic regulation of local blood flow allows tissues to adjust their blood supply to meet metabolic demands. cvphysiology.com This process, crucial in the brain, ensures a constant supply of oxygen and nutrients to active neurons. wikipedia.orgyoutube.com The coupling between neuronal activity and local blood flow is termed neurovascular coupling. nih.govnih.gov Research has implicated glutamate transporters in this vital process, with studies showing that their inhibition can attenuate the neurovascular response. nih.gov
The potent and selective glutamate transporter inhibitor, TFB-TBOA, has been instrumental in elucidating these mechanisms. In in vivo studies using multiphoton imaging of cortical arterioles in mice, the application of a glutamate transporter substrate, L-THA, was found to evoke significant vasodilation compared to saline application. nih.gov This L-THA-induced increase in arteriole diameter was effectively blocked by the co-application of TFB-TBOA, providing direct evidence that the activation of glutamate transport is sufficient to increase arteriole diameter. nih.gov
The study measured the arteriole responses to focally applied substances, tracking changes in diameter over time. The median diameter of the arterioles studied was 16.6 µm. nih.gov The L-THA-induced dilation resulted in a mean increase in blood vessel diameter of 5.8%. nih.gov The inhibitory effect of TFB-TBOA on this response underscores the integral role of glutamate transporters in modulating the microvasculature. nih.govresearchgate.net
Table 1: Effect of L-THA and TFB-TBOA on Cortical Arteriole Diameter
Summary of findings from in vivo multiphoton imaging studies on the effects of L-THA and TFB-TBOA on the diameter of cortical arterioles in anesthetized C57/B6J mice. nih.gov
| Pharmacological Agent | Observed Effect on Arteriole Diameter | Key Finding |
|---|---|---|
| L-THA (L-threo-hydroxyaspartate) | Significant dilation (mean increase of 5.8%) | Activation of glutamate transport is sufficient to cause vasodilation. |
| TFB-TBOA + L-THA | Blocked the L-THA-evoked dilation | Confirms that the dilation is mediated by glutamate transporter activity. |
| Saline (Control) | Minimal change | Provides a baseline for comparison. |
Contribution of Glutamate Transport to Neurovascular Dynamics Revealed by TFB-TBOA (hydrate)
Neurovascular dynamics, or neurovascular coupling, is the fundamental process that links increases in local neuronal signaling to a coordinated increase in local blood flow to meet the brain's energetic demands. nih.govnih.gov Astrocytes are key mediators in this process, with their processes extending to both synapses and blood vessels. nih.gov Several studies have demonstrated that pharmacologic inhibition or genetic deletion of glutamate transporters impairs this coupling, suggesting that glutamate transport is a pivotal component of the signaling cascade from neurons to blood vessels. nih.govnih.gov
The use of TFB-TBOA has been critical in confirming the role of glutamate transporters in these dynamics. As a highly potent and selective inhibitor of the primary glial glutamate transporters, EAAT1 (GLAST) and EAAT2 (GLT-1), TFB-TBOA allows for the specific investigation of their function. brainstuff.org Experiments have shown that the vasodilation caused by glutamate transporter substrates is not blocked by a cocktail of glutamate and GABA receptor antagonists, but is blocked by TFB-TBOA. nih.gov This indicates that the vascular response is not due to glutamate acting on postsynaptic receptors but rather is a direct consequence of the transport process itself. nih.gov
The mechanism involves the influx of sodium ions that occurs during glutamate uptake by astrocytes. researchgate.net This ionic change can trigger other signaling events, such as the reverse operation of the Na+/Ca2+ exchanger, leading to the release of vasoactive substances from astrocytes that act on nearby arterioles. researchgate.netnih.gov By blocking the initial step—glutamate uptake—TFB-TBOA effectively decouples this signaling pathway, preventing the subsequent vasodilation and demonstrating the indispensable role of glutamate transport in neurovascular dynamics. nih.gov
Effects on Cellular Energetics and Mitochondrial Function in Brain Tissue Models
Modulation of Glutamate-Stimulated ATP Production in Isolated Mitochondria and Slices
Glutamate serves not only as a primary excitatory neurotransmitter but also as a key energy substrate for the brain. researchgate.netnih.gov Brain mitochondria can utilize glutamate to produce ATP, and specific transporters are required to move it into the mitochondrial matrix. researchgate.netcore.ac.uk The Excitatory Amino Acid Transporter (EAAT) family, particularly the neuronal subtype EAAC1 (EAAT3), has been identified within mitochondria and is implicated in this process. researchgate.netcore.ac.uk
Studies using isolated mitochondria from the rat hippocampus and cortex have shown that glutamate stimulates ATP synthesis. core.ac.uk The application of TFB-TBOA, a potent blocker of EAATs, has been crucial in dissecting the roles of different transporter subtypes. At a concentration of 50 nM, which is known to inhibit the glial transporters GLAST and GLT-1 without significantly affecting EAAC1, TFB-TBOA did not counteract glutamate-stimulated ATP synthesis. core.ac.uk However, at higher concentrations capable of inhibiting EAAC1, TFB-TBOA effectively blocked the glutamate-induced production of ATP. core.ac.uk This demonstrates that the EAAC1 transporter subtype is primarily responsible for the mitochondrial uptake of glutamate for energy production.
In organotypic slice cultures subjected to transient oxygen-glucose deprivation (OGD), a model for ischemic conditions, glutamate transport inhibition by TFB-TBOA was shown to completely block the subsequent decrease in mitochondrial size and the loss of mitochondria, highlighting the transporter's role in mitochondrial dynamics under stress. nih.gov
Interactions with Ion Exchangers and their Role in Transporter-Mediated Metabolic Processes
The activity of glutamate transporters is tightly coupled with ionic movements and the function of various ion exchangers, which plays a significant role in cellular metabolism. nih.govresearchgate.net The transport of one glutamate molecule into an astrocyte is accompanied by the co-transport of three Na+ ions and one H+, and the counter-transport of one K+. researchgate.net This substantial influx of Na+ can activate other transport systems, most notably the Na+/K+-ATPase and the Na+/Ca2+ exchanger (NCX). nih.govfrontiersin.org
The increased intracellular Na+ concentration following glutamate uptake drives the Na+/K+-ATPase to restore the ion gradient, a process that consumes a significant amount of ATP. nih.gov Furthermore, the elevated Na+ can cause the NCX to operate in reverse mode, leading to an influx of Ca2+. researchgate.netnih.gov These ionic shifts are not just byproducts of transport but act as signals that regulate mitochondrial metabolism and mobility. nih.gov
Research has demonstrated a physical and functional interaction between the NCX1 and EAAC1 transporters in brain mitochondria, which leads to enhanced ATP production stimulated by glutamate. researchgate.netcore.ac.uk TFB-TBOA, by preventing the initial glutamate-driven Na+ influx, can disrupt these downstream ionic and metabolic events. nih.gov For instance, TFB-TBOA inhibits the elevation of intracellular Na+ in astrocytes that is evoked by glutamate. nih.gov This action prevents the subsequent activation of ion exchangers and the associated metabolic processes, confirming that the entire cascade is initiated by the activity of the glutamate transporters. researchgate.net
Behavioral Phenotypes in Research Models Elicited by TFB-TBOA (hydrate)
The inhibition of glutamate transporters by TFB-TBOA leads to an accumulation of extracellular glutamate, which can profoundly impact neuronal excitability and behavior in animal models. brainstuff.orgresearchgate.net Glutamate transporters are essential for rapidly clearing glutamate from the synaptic cleft, thereby preventing excessive activation of glutamate receptors and subsequent excitotoxicity. nih.gov
The most dramatic behavioral phenotype observed following in vivo administration of TFB-TBOA is the induction of severe convulsive behaviors and seizures. brainstuff.orgresearchgate.netaxonmedchem.com This is a direct consequence of glutamate accumulation, which leads to the continuous and excessive firing of excitatory synapses, resulting in epileptiform activity. brainstuff.orgnih.gov In hippocampal slice preparations, TFB-TBOA application induces spontaneous epileptiform discharges, primarily through the activation of NMDA receptors. nih.gov
While severe seizures represent an extreme phenotype, the underlying principle of enhanced glutamatergic signaling can manifest in various behavioral changes depending on the experimental context. Mouse behavioral assays are often designed to assess phenotypes relevant to social deficits, repetitive behaviors, cognitive flexibility, anxiety, and hyperactivity. nih.govnih.gov Although specific studies detailing a broad range of subtle behavioral changes with TFB-TBOA are limited, the profound effect on neuronal excitability suggests potential impacts on these domains. For example, animal models with genetic alterations in glutamate signaling often display phenotypes such as altered locomotor activity, anxiety-like behaviors, and impaired learning and memory. researchgate.net Given that TFB-TBOA pharmacologically mimics a state of impaired glutamate clearance, it serves as a valuable tool for investigating the behavioral consequences of glutamatergic dysregulation. researchgate.net
Table 2: Reported In Vivo Behavioral Effects of TFB-TBOA Administration
Summary of key behavioral phenotypes observed in research models following the administration of the glutamate transport inhibitor TFB-TBOA.
| Research Model | Administration Method | Observed Behavioral Phenotype | Underlying Mechanism |
|---|---|---|---|
| Mice | Intracerebroventricular | Severe convulsive behaviors researchgate.netaxonmedchem.com | Accumulation of extracellular glutamate leading to hyperexcitability. brainstuff.orgresearchgate.net |
| Rats (Hippocampal Slices) | Bath application | Spontaneous epileptiform discharges nih.gov | Excessive activation of glutamate receptors, particularly NMDARs. nih.gov |
Advanced Methodologies and Innovative Research Avenues Leveraging Tfb Tboa Hydrate
Development and Application of TFB-TBOA (hydrate)-Derived Photoaffinity Probes for EAAT Labeling and Imaging
Photoaffinity labeling is a powerful technique used to identify and structurally characterize ligand-binding sites within proteins. nih.gov This method utilizes photoprobes that, upon light activation, form a highly reactive species that covalently binds to nearby amino acid residues within the binding pocket. mdpi.com The development of photoaffinity probes derived from TFB-TBOA represents a significant advance in the study of EAATs.
Researchers have synthesized potent photoaffinity probes based on the TFB-TBOA scaffold. nih.gov This involves chemically modifying the TFB-TBOA molecule to include a photoreactive group, such as a diazirine, without significantly compromising its high affinity for EAATs. nih.govnih.gov These probes serve as invaluable tools for:
Identifying Ligand-Binding Residues: By photochemically cross-linking the probe to the transporter, researchers can subsequently use techniques like mass spectrometry to identify the specific amino acid residues that form the binding pocket.
Structural Elucidation: Covalent labeling with TFB-TBOA-derived probes can help stabilize the transporter in a specific conformational state, aiding structural studies like X-ray crystallography or cryo-electron microscopy (cryo-EM).
Visualizing Transporter Distribution: When the probe also incorporates a reporter tag (e.g., biotin (B1667282) or a fluorescent molecule), it allows for the visualization and localization of EAATs in cells and tissues. nih.gov
The synthesis of these advanced probes, facilitated by novel and efficient synthetic strategies, allows for a more detailed investigation of the molecular interactions between inhibitors and EAATs, paving the way for a deeper understanding of transporter structure and function. nih.gov
Combinatorial Pharmacological Approaches Utilizing TFB-TBOA (hydrate) with Other Modulators for Dissecting Complex Physiological Processes
The complexity of glutamatergic neurotransmission often requires the use of multiple pharmacological agents to dissect the contributions of various components. TFB-TBOA is frequently used in combination with other modulators to isolate and study specific physiological processes.
One key application is in studying the kinetics of synaptic glutamate (B1630785) release and the role of glutamate receptors. For instance, in hippocampal slices, TFB-TBOA has been used alongside cyclothiazide (B1669527) (CTZ), a modulator that reduces the desensitization of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). nih.gov This combination revealed that blocking glutamate uptake with TFB-TBOA prolongs AMPAR-mediated excitatory postsynaptic currents (EPSCs) only when desensitization is inhibited, highlighting the rapid clearance of glutamate by transporters under normal conditions. nih.gov
Similarly, TFB-TBOA can be paired with selective antagonists for different glutamate receptor subtypes (e.g., NMDA and AMPA receptors) to determine how transporter inhibition affects specific signaling pathways. Long-term application of TFB-TBOA alone can induce epileptiform activity, which is largely attributable to the over-activation of N-methyl-D-aspartate receptors (NMDARs). nih.gov By combining TFB-TBOA with receptor blockers, researchers can parse the distinct roles of transporters in modulating different receptor populations.
Furthermore, combining TFB-TBOA with modulators of other transporter subtypes, such as the non-competitive EAAT1-selective inhibitor UCPH-101, allows for the investigation of the specific roles of EAAT1 versus other EAATs in cellular responses. frontiersin.org This combinatorial approach is crucial for understanding the functional specialization of different EAAT isoforms in various brain regions and physiological contexts.
Mechanistic Studies on the Allosteric and Substrate Binding Sites of EAATs using TFB-TBOA (hydrate)
TFB-TBOA serves as a classic competitive, substrate-analog inhibitor, making it an essential tool for probing the substrate-binding site of EAATs. frontiersin.orgnih.gov Structural and functional studies have leveraged TFB-TBOA to gain detailed mechanistic insights.
Cryo-EM structures of EAATs in complex with TFB-TBOA have provided a high-resolution view of its binding mechanism. nih.govnih.gov These studies show that TFB-TBOA occupies the conserved substrate-binding site, directly competing with glutamate. nih.gov The L-threo-β-benzyloxyaspartate (TBOA) moiety of the molecule mimics the binding of glutamate, while the bulky trifluoromethylbenzamido extension inserts into a hydrophobic cavity within the transporter. nih.gov This interaction within the hydrophobic pocket is thought to explain the significantly higher potency of TFB-TBOA compared to TBOA itself. nih.gov
The use of TFB-TBOA has been instrumental in distinguishing between competitive and allosteric inhibition mechanisms. nih.gov For example, studies on EAAT1 have shown that the allosteric inhibitor UCPH-101 can bind to the transporter simultaneously with TFB-TBOA. nih.gov UCPH-101 binds to a site on the transporter's scaffold domain, remote from the substrate-binding pocket occupied by TFB-TBOA. This finding demonstrates that allosteric inhibition by UCPH-101 does not prevent substrate binding but rather locks the transporter in an outward-facing conformation, thereby preventing the translocation of the substrate across the membrane. nih.gov This contrasts with the mechanism of TFB-TBOA, which physically occludes the binding site. nih.govnih.gov
Table 1: Inhibitory Potency of TFB-TBOA on EAAT Subtypes
IC50 values can vary between studies and experimental conditions (e.g., cell type, assay method).
Future Directions in Elucidating Novel Roles of EAATs and Complex Glial-Neuronal Interactions in Brain Function
While the primary role of EAATs in clearing synaptic glutamate is well-established, their functions are far more diverse. nih.govnih.gov Future research, aided by tools like TFB-TBOA, will delve deeper into these novel roles and the intricate communication between glia and neurons.
Key future directions include:
Metabolic Coupling: EAATs are not just glutamate sinks; they are crucial for cellular metabolism. nih.gov The glutamate taken up by astrocytes is a key substrate for the tricarboxylic acid (TCA) cycle and a precursor for glutathione, the brain's primary antioxidant. nih.govmdpi.com Future studies will aim to understand how the dynamic regulation of transporter activity, which can be acutely modulated with TFB-TBOA, influences cellular energy metabolism and redox balance.
Anion Channel Function: EAATs also function as chloride channels, a role that is thermodynamically uncoupled from glutamate transport. nih.govfrontiersin.org The physiological significance of this anion conductance is still being explored. It may regulate cellular excitability and influence intercellular chloride homeostasis, potentially linking glutamatergic and GABAergic signaling. frontiersin.org TFB-TBOA can help in studies designed to separate the effects of glutamate transport from the associated anion flux.
Neurovascular Coupling: Emerging evidence suggests EAATs play a role in linking local neuronal activity with changes in blood flow. frontiersin.org Investigating how transporter inhibition with TFB-TBOA affects arteriole patency and local blood supply could reveal new mechanisms by which glia regulate brain energetics at a systems level. frontiersin.org
Pathophysiological Roles: Dysfunction of EAATs, particularly EAAT2, is implicated in numerous neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. researchgate.netelsevierpure.comsemanticscholar.org Continued use of TFB-TBOA in disease models will be vital for understanding how transporter failure contributes to excitotoxicity and for evaluating potential therapeutic strategies aimed at enhancing transporter expression or function. researchgate.netsemanticscholar.org
Application of TFB-TBOA (hydrate) in Advanced Imaging Techniques for Spatiotemporal Analysis of Glutamate Dynamics
The development of genetically encoded fluorescent glutamate sensors, such as iGluSnFR, has revolutionized the study of glutamate dynamics. umn.eduspringernature.com TFB-TBOA is an indispensable tool in these advanced imaging experiments, allowing for a more precise analysis of glutamate release, diffusion, and clearance.
By acutely blocking glutamate uptake with TFB-TBOA, researchers can:
Quantify Glutamate Release: In the absence of transporter activity, the peak fluorescence signal of a sensor like iGluSnFR provides a more direct measure of the total amount of glutamate released from presynaptic terminals. umn.edu
Visualize Glutamate Spillover: TFB-TBOA application enhances and prolongs the glutamate transient, allowing for the visualization of glutamate diffusing out of the synaptic cleft ("spillover"). umn.edunih.gov This is critical for studying extrasynaptic communication and the activation of receptors located away from the immediate release site.
Measure Clearance Kinetics: By comparing the decay of the glutamate signal in the presence and absence of TFB-TBOA, the kinetics of glutamate clearance by transporters can be precisely calculated. umn.edu This has been used to show how neuronal activity itself can modulate the rate of glutamate uptake.
Table 2: Mentioned Compound Names
Q & A
Q. How can researchers optimize TFB-TBOA delivery in vivo for cardiopulmonary function studies?
- Methodological Answer : For central nervous system delivery, use nanoinjection (60 nL volume) of 10 µM TFB-TBOA into the nucleus tractus solitarii (nTS). Validate injection sites with post-hoc dye tracing and compare contralateral vs. ipsilateral responses. Pair with glutamate microinjection (3 mM) pre/post-TFB-TBOA to assess EAAT blockade efficacy .
Q. What controls are essential when using TFB-TBOA in combined pharmacological interventions (e.g., with glutamine synthetase inhibitors)?
- Methodological Answer : Include dual controls: (1) aCSF-only injections to rule out pressure effects and (2) single-inhibitor conditions (e.g., TFB-TBOA alone or MSO alone). Use isobaric tagging (e.g., TMT) in proteomic studies to disentangle transporter vs. metabolic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
